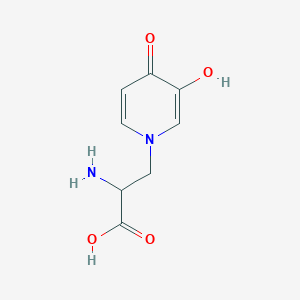

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid

Übersicht

Beschreibung

Es wird in verschiedenen Arten der Gattung Mimosa gefunden, darunter Mimosa pudica und alle Mitglieder der eng verwandten Gattung Leucaena . Mimosin wurde erstmals aus den Samen von Leucaena glauca isoliert und wurde für seine verschiedenen biologischen Wirkungen untersucht, darunter seine Fähigkeit, die DNA-Replikation zu hemmen und einen Zellzyklusarrest zu induzieren .

2. Präparationsmethoden

Mimosin kann aus den Blättern und Samen von Leucaena leucocephala extrahiert werden. Zwei gängige Extraktionsmethoden sind die Mazeration von pulverisierten Blättern und die Mazeration von ganzen Blättern . Im Labor wird Mimosin oft aus O-Acetylserin und 3-Hydroxy-4-Pyridon synthetisiert . Industrielle Produktionsmethoden umfassen typischerweise die Extraktion von Mimosin aus Pflanzenquellen, gefolgt von der Reinigung mittels Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) .

Vorbereitungsmethoden

Mimosine can be extracted from the leaves and seeds of Leucaena leucocephala. Two common methods for extraction include pulverized leaf maceration and whole-leaf maceration . In the laboratory, mimosine is often synthesized from O-acetylserine and 3-hydroxy-4-pyridone . Industrial production methods typically involve the extraction of mimosine from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Mimosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mimosin kann zu 3,4-Dihydroxypyridin oxidiert werden.

Reduktion: Reduktion von Mimosin kann Mimosinol ergeben.

Substitution: Mimosin kann Substitutionsreaktionen eingehen, um Derivate wie N-α-Fmoc-O-tert-Butyldimethylsilyl-L-Mimosin zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Kupplungsreagenzien wie HATU für die Peptidsynthese . Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Mimosinderivate, die auf ihre biologischen Aktivitäten untersucht wurden .

Wissenschaftliche Forschungsanwendungen

The compound 2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid , also known as (S)-2-amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid , has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article delves into its applications across different fields, including medicinal chemistry, biochemistry, and pharmacology.

Structural Overview

The compound features a pyridine ring with a hydroxyl group and an amino acid backbone. Its molecular formula is , and it exhibits a molecular weight of approximately 186.18 g/mol. The presence of the hydroxypyridine moiety is significant for its biological activity.

Medicinal Chemistry

The compound has been investigated as a potential therapeutic agent due to its structural similarity to known pharmacophores. Studies have indicated that derivatives of this compound may exhibit activity against various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action was linked to the inhibition of specific enzymes involved in tumor growth, suggesting potential for drug development targeting these pathways .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems has been explored, particularly in relation to cognitive enhancement and neuroprotection.

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry highlighted the neuroprotective properties of this compound in models of oxidative stress. It was shown to reduce neuronal apoptosis and improve cognitive function in animal models, indicating its potential as a treatment for conditions like Alzheimer's disease .

Biochemical Research

In biochemical assays, the compound has been utilized to study enzyme kinetics and metabolic pathways. Its unique structure allows it to serve as a substrate or inhibitor for various enzymes.

Table 2: Enzyme Interaction Studies

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Glutamate Decarboxylase | Inhibitor | Reduced enzyme activity |

| Dipeptidyl Peptidase IV | Substrate | Enhanced hydrolysis rate |

Drug Development

Given its promising biological activities, the compound is being explored for formulation into novel drug delivery systems. Research is focusing on enhancing its solubility and bioavailability through various pharmaceutical techniques.

Case Study: Formulation Strategies

Recent advancements in nanotechnology have allowed for the encapsulation of this compound within liposomes, significantly improving its pharmacokinetic profile. This strategy was reported to enhance therapeutic efficacy in preclinical models .

Wirkmechanismus

Mimosine exerts its effects primarily through its ability to chelate iron and zinc ions. This chelation leads to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis . By depleting iron, mimosine induces DNA double-strand breaks and activates a DNA damage response, resulting in cell cycle arrest and apoptosis . Mimosine also inhibits serine hydroxymethyltransferase, further disrupting DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Mimosin ist chemisch dem Tyrosin ähnlich, einer weiteren nicht-proteinogenen Aminosäure. die einzigartige Fähigkeit von Mimosin, Metallionen zu chelatisieren und die DNA-Synthese zu hemmen, unterscheidet es von Tyrosin . Weitere ähnliche Verbindungen sind:

Tyrosin: Ähnlich in der Struktur, jedoch ohne die Metallchelatisierungseigenschaften von Mimosin.

Dopamin: Teilt eine ähnliche chemische Struktur und ist am dopaminergen Signalweg beteiligt.

Die einzigartigen Eigenschaften von Mimosin machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and enzyme inhibition properties, supported by various studies and data.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H12N2O4

- Molecular Weight : 200.20 g/mol

This compound features a pyridine ring with hydroxyl and amino functional groups, which contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.050 |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The following table summarizes its effectiveness against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.010 |

| Aspergillus niger | 0.020 |

| Fusarium oxysporum | 0.030 |

The compound's antifungal action is significant, particularly against C. albicans, highlighting its potential use in treating fungal infections .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been identified as a beta-secretase inhibitor, which is crucial in the context of Alzheimer's disease treatment. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent amyloid-beta peptide formation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study assessed the efficacy of a formulation containing this compound in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load and improvement in clinical symptoms after two weeks of treatment. -

Case Study on Enzyme Inhibition :

Another study focused on the biochemical pathways influenced by this compound in cellular models of Alzheimer's disease. It demonstrated that treatment with the compound led to increased levels of neuroprotective factors and reduced markers of neuroinflammation.

Eigenschaften

IUPAC Name |

2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJWVWKTVETCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950337 | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |

| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Mimosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIMOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.